![molecular formula C12H14FN3O2 B1326531 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 920036-29-9](/img/structure/B1326531.png)
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine
Overview
Description
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 3-position, and a fluorine atom at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a type of heterocyclic compound Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, particularly those involved in purine signaling or metabolism.
Mode of Action
It is known that the pyrazolo[3,4-b]pyridine core is a key structural motif in many bioactive compounds . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and aromatic interactions, which can lead to changes in the activity of the target proteins.
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with enzymes and receptors involved in purine metabolism and signaling .
Result of Action
Compounds with a pyrazolo[3,4-b]pyridine core have been found to exhibit a wide range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to alterations in downstream signaling events. Additionally, the compound’s fluorine atom enhances its binding affinity to target proteins, further influencing its biochemical interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to changes in the phosphorylation status of key signaling proteins, thereby affecting cell proliferation, differentiation, and apoptosis. Moreover, this compound has been reported to alter the expression of genes involved in metabolic pathways, further impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it can inhibit or activate their activity. For example, its interaction with kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. This binding can lead to enzyme inhibition, resulting in the modulation of downstream signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s. These metabolic processes result in the formation of metabolites that can further interact with cellular targets, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, where it can accumulate in various cellular compartments. Transporters such as ABC (ATP-binding cassette) transporters play a role in the efflux of the compound from cells, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. Its presence in the nucleus suggests a role in modulating gene expression, while its localization in mitochondria indicates potential effects on cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Cyclization to Form Pyrazolopyridine: The next step involves the cyclization of the pyrazole intermediate with a suitable pyridine derivative. This can be achieved through various cyclization reactions, such as the Vilsmeier-Haack reaction or the Pinner reaction.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrazole ring is then protected with a Boc group. This can be achieved by reacting the pyrazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methyl and Fluorine Substituents: The final step involves the introduction of the methyl and fluorine substituents at the 3- and 6-positions, respectively. This can be achieved through various substitution reactions using suitable reagents and conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Sonogashira coupling to form various biaryl or alkyne derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid (CH3COOH), and water (H2O).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (C2H5OH), and tetrahydrofuran (THF).
Substitution: Amines (R-NH2), thiols (R-SH), alkoxides (R-O-), and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd), boronic acids (R-B(OH)2), alkynes (R-C≡C-H), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Corresponding reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups such as amines, thiols, or alkoxides.
Coupling Reactions: Biaryl or alkyne derivatives with extended conjugation and potential biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in medicinal chemistry due to its ability to interact with various biological targets. Research indicates that derivatives of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine show potential as therapeutic agents against diseases such as cancer and inflammation.
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell signaling pathways. By modulating kinase activity, it can influence downstream signaling events, which is vital for developing targeted cancer therapies.
- Interaction with Enzymes : Its structural similarity to purine bases suggests potential interactions with enzymes involved in purine metabolism and signaling. This characteristic may lead to novel applications in treating metabolic disorders.
Drug Discovery
The unique properties of this compound make it a valuable candidate in drug discovery efforts. The compound's ability to bind to specific protein targets allows for detailed studies on its mechanism of action.
Molecular Docking Studies
Molecular docking studies have demonstrated the compound's capability to bind effectively to various protein targets. These studies often utilize techniques such as:
- Binding Affinity Assays : Evaluating how well the compound interacts with its targets at the molecular level.
- Structure-Activity Relationship Analysis : Understanding how modifications to the compound's structure can enhance its biological activity and selectivity .
Synthetic Routes and Modifications
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : Reacting a suitable hydrazine derivative with a β-ketoester or β-diketone.
- Cyclization : Cyclizing the pyrazole intermediate with a pyridine derivative through reactions like the Vilsmeier-Haack reaction.
- Boc Protection : Protecting the nitrogen atom of the pyrazole ring with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
This synthetic flexibility allows for extensive modification of the compound, leading to a wide array of derivatives tailored for specific biological activities.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Kinase Inhibition | Demonstrated effective inhibition of specific kinases involved in cancer pathways, suggesting potential as an anticancer agent. |
Study 2 | Molecular Docking | Revealed strong binding affinity to target proteins associated with inflammation, indicating utility in treating inflammatory diseases. |
Study 3 | Structure-Activity Relationship | Identified key modifications that enhance biological activity, paving the way for optimized drug candidates. |
These findings underscore the compound's versatility and potential as a lead structure for further drug development.
Comparison with Similar Compounds
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as:
1-Boc-3-methyl-1H-pyrazolo[3,4-B]pyridine: Lacks the fluorine substituent at the 6-position, which may affect its biological activity and chemical reactivity.
1-Boc-6-fluoro-1H-pyrazolo[3,4-B]pyridine: Lacks the methyl substituent at the 3-position, which may affect its steric properties and binding affinity to target molecules.
1-Boc-3-methyl-6-chloro-1H-pyrazolo[3,4-B]pyridine: Contains a chlorine substituent instead of a fluorine substituent at the 6-position, which may affect its electronic properties and reactivity in substitution reactions.
The unique combination of the Boc protecting group, methyl substituent, and fluorine substituent in this compound makes it a valuable compound for various scientific research applications, offering distinct advantages in terms of chemical reactivity, biological activity, and synthetic accessibility.
Biological Activity
Overview
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a pyrazole ring fused to a pyridine ring, characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 3-position, and a fluorine atom at the 6-position. This unique configuration makes it a subject of interest in medicinal chemistry and drug discovery due to its potential biological activities.
This compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. The compound's mechanism involves:
- Targeting Kinases : It has been shown to inhibit specific kinases, crucial in cell signaling pathways. By binding to these kinases, it modulates their activity, impacting downstream signaling events.
- Biochemical Pathways : The structural similarity to purine bases suggests potential interactions with enzymes involved in purine metabolism and signaling.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory effects against various cancer cell lines such as A172, U87MG, and A375 with IC50 values in the micromolar range .
- Inhibition of TBK1 : A derivative of this compound has been identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling in stimulated THP-1 and RAW264.7 cells, showcasing its potential in immune and cancer therapy .
- Selectivity for FGFR : Another study highlighted the selectivity of certain pyrazolo[3,4-b]pyridine derivatives for fibroblast growth factor receptors (FGFR), which are critical targets in cancer therapy. One derivative exhibited significant antitumor activity in vivo, indicating its promise for further drug development .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings. The following table summarizes some key SAR findings:
Compound Variant | Biological Activity | IC50 Value | Notes |
---|---|---|---|
1-Boc-3-methyl-6-fluoro | TBK1 Inhibition | 0.2 nM | High selectivity |
1-Boc-3-methyl-1H-pyrazolo[3,4-b]pyridine | Anticancer | Micromolar range | Effective against multiple cell lines |
1-Boc-6-fluoro | FGFR Inhibition | Significant | Promising for cancer therapy |
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of Pyrazole Ring : Reacting a hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
- Cyclization : Cyclizing the pyrazole intermediate with a suitable pyridine derivative via reactions like the Vilsmeier-Haack reaction.
- Boc Protection : Protecting the nitrogen atom of the pyrazole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition Studies : One study focused on optimizing compounds for TBK1 inhibition and identified lead compounds that not only inhibited TBK1 but also affected downstream immune signaling pathways effectively in cellular models .
- Cancer Therapeutics : Another research effort synthesized various derivatives and evaluated their antiproliferative effects across multiple cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .
Properties
IUPAC Name |
tert-butyl 6-fluoro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-7-8-5-6-9(13)14-10(8)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFRCHLEMYAXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)F)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140766 | |
Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920036-29-9 | |
Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920036-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.